2-Pyridinemethanamine, N-methyl-
Overview
Description
2-Pyridinemethanamine, N-methyl-, also known as 2-Pyridinemethanamine, N-methyl-, is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Pyridinemethanamine, N-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63910. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds with Antifungal Activity :
- A study conducted by Xue Si (2009) synthesized a racemic compound using 2-pyridinemethanamine and 2-(4-chlorophenyl)-3-methylbutyric acid. This compound exhibited significant antifungal activity against several fungi, indicating its potential in developing antifungal treatments.
Development of Receptor Antagonists :
- Research by Cosford et al. (2003) investigated derivatives of 2-pyridinemethanamine in developing highly selective metabotropic glutamate subtype 5 receptor antagonists. These compounds have demonstrated efficacy in models of anxiety, indicating their therapeutic potential.
Photochemical Studies :
- A study by Akai et al. (2007) focused on the photochemistry of 2-(methylamino)pyridine in argon matrices. Their findings revealed intricate details of amino-imino tautomerism and rotational isomerism, contributing to a deeper understanding of photochemical reactions.
Cognitive Enhancement Research :
- Research on 3-pyridyl ether nicotinic acetylcholine receptor ligands, which include derivatives of 2-pyridinemethanamine, showed positive effects in cognitive enhancement and anxiolytic activity. This was demonstrated in studies by Lin et al. (1997) and Lin et al. (1997), highlighting its potential in treating cognitive disorders.
Catalysis and Chemical Synthesis :
- Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through [3+2] cycloaddition, involving N-methyl azomethine ylide. This research contributes to the development of novel methods in chemical synthesis, particularly in the creation of compounds with potential biological activity.
Ligand Synthesis for Metal Complexes :
- A study by You and Wei (2014) synthesized a multidentate ligand using 2-pyridinemethanamine. This ligand was used to form copper(II) and iron(II) complexes, which have potential applications in catalysis and material science.
Solar Cell Enhancement :
- Research conducted by Wei et al. (2015) utilized derivatives of 2-pyridinemethanamine as co-adsorbents in dye-sensitized solar cells. This significantly enhanced solar cell performance, demonstrating the potential of these compounds in renewable energy technologies.
Synthesis of Drug Intermediates :
- A study by Hui (2009) described the synthesis process of 2-pyridinemethanol, a significant intermediate in the production of cardiovascular drugs, highlighting its importance in pharmaceutical manufacturing.
Fluorescent Sensors :
- Silva et al. (2004) conducted a computational study on a fluorescent photoinduced electron transfer (PET) sensor involving 2-pyridinemethanamine. This research contributes to the development of novel sensors and diagnostic tools.
Catalysis and Polymerization :
- Nyamato et al. (2015) explored the synthesis of palladium complexes using ligands derived from 2-pyridinemethanamine. These complexes showed potential as catalysts in ethylene dimerization, a key process in polymer production.
Mechanism of Action
Mode of Action
It has been mentioned in a study that it can be involved in the oxidation of primary and secondary amines to their corresponding aldehydes and ketones . This suggests that it may interact with its targets by facilitating oxidation reactions.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its potential role in oxidation reactions, it may contribute to the formation of aldehydes and ketones from amines .
Properties
IUPAC Name |
N-methyl-1-pyridin-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-8-6-7-4-2-3-5-9-7/h2-5,8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTKJPZEEVPWCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175238 | |
Record name | Methyl(2-pyridylmethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21035-59-6 | |
Record name | N-Methyl-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21035-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Picolylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021035596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21035-59-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl(2-pyridylmethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl(2-pyridylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PICOLYLMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBR8435235 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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